Phenyl (6-quinoxalinyl)methanone
Description
Phenyl (6-quinoxalinyl)methanone is an aromatic ketone featuring a quinoxaline moiety (a bicyclic heterocycle with two nitrogen atoms at positions 1 and 4) substituted at the 6-position and a phenyl group attached via a carbonyl bridge. Quinoxaline derivatives are known for their biological activities, including antimicrobial and kinase-inhibiting properties, making this compound a candidate for further exploration .
Properties
Molecular Formula |
C15H10N2O |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
phenyl(quinoxalin-6-yl)methanone |
InChI |
InChI=1S/C15H10N2O/c18-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)17-9-8-16-13/h1-10H |
InChI Key |
KLHFKOHXGYJESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bis(4-(5-(N-substituted)-1,3,4-thiadiazol-2-yl)phenyl)methanones (C1–C4)
- Structure: These compounds feature dual phenylmethanone groups linked to thiadiazole rings with varying N-substituents (cyclohexyl, phenyl, ethyl, phenethyl) .
- Synthesis: Prepared via multi-step reactions involving condensation and cyclization, yielding 65–89% after refluxing with aldehydes, similar to methods for quinolinone derivatives .
- Key Differences: Unlike Phenyl (6-quinoxalinyl)methanone, these analogs lack the quinoxaline core, instead incorporating thiadiazole rings, which confer distinct electronic properties and bioactivity .
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone
- Structure : Contains an imidazopyridazine ring substituted with chlorine at the 6-position, linked to a phenyl group via a carbonyl .
- Physical Properties :
Methanone, phenyl(1,5,6,7-tetrahydro-1-phenyl-8-quinolinyl)-
- Structure: A partially hydrogenated quinoline derivative with a phenyl group at the 1-position and a methanone bridge .
- Molecular Weight: 313.39 g/mol, significantly higher than this compound’s predicted weight (~263–275 g/mol).
Table 1: Comparative Data for Selected Methanones
*Predicted based on structural similarity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phenyl (6-quinoxalinyl)methanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where quinoxaline derivatives react with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimizing solvent systems (e.g., dichloromethane or toluene) and temperature (40–80°C) improves yield . Purification via column chromatography with silica gel and gradients of ethyl acetate/hexane ensures high purity (>95%) .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 190–200 ppm). Coupling patterns distinguish quinoxaline protons from phenyl groups .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings, critical for confirming stereoelectronic effects .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 273.08) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the quinoxaline ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂ at position 6) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., by amines or thiols). Steric hindrance from bulky substituents (e.g., -CF₃) reduces reaction rates. Computational DFT studies (e.g., Gaussian) model charge distribution and transition states to predict reactivity trends .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives, and how can conflicting data from different assays be reconciled?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values. Conflicting results may arise from cell line-specific permeability or off-target effects. Validate with apoptosis markers (e.g., caspase-3 activation) .
- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) determine MIC values. Discrepancies due to solvent interference (e.g., DMSO toxicity) require solvent controls and LC-MS stability checks .
Q. What computational approaches are used to model the interaction of this compound with biological targets, and how do these predictions align with experimental results?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predict binding affinities to targets like kinase enzymes. Adjust force fields (e.g., AMBER) to account for ligand flexibility .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Compare RMSD values (<2 Å) with crystallographic data to validate binding modes .
- Experimental Validation : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd), which should correlate with docking scores (R² > 0.7) .
Data Analysis and Optimization
Q. How can researchers optimize the substituent pattern on this compound to enhance photophysical properties for imaging applications?
- Methodological Answer : Introduce electron-donating groups (e.g., -OMe at position 3) to redshift fluorescence emission (λem > 500 nm). Time-resolved fluorescence spectroscopy quantifies quantum yields (Φ) and lifetimes (τ). Compare with TD-DFT calculations for excited-state behavior .
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
